molecular formula C15H15ClN2O2 B12316344 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide

4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B12316344
M. Wt: 290.74 g/mol
InChI Key: PJJVWGMVBTYSGN-UHFFFAOYSA-N
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Description

4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative characterized by:

  • Pyrrole core: Substituted with a methyl group at position 1 and an acetyl group at position 2.
  • Benzylamine side chain: A 3-chlorophenylmethyl group attached to the carboxamide nitrogen.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

4-acetyl-N-[(3-chlorophenyl)methyl]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C15H15ClN2O2/c1-10(19)12-7-14(18(2)9-12)15(20)17-8-11-4-3-5-13(16)6-11/h3-7,9H,8H2,1-2H3,(H,17,20)

InChI Key

PJJVWGMVBTYSGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)NCC2=CC(=CC=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    N-alkylation: The N-alkylation of the pyrrole ring is achieved by reacting it with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptosis pathway in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Compound Name & CAS Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notes
4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide (CAS 439120-91-9) Pyrrole-2-carboxamide - Acetyl (position 4)
- 3-(trifluoromethyl)benzyl
C₁₅H₁₃F₃N₂O₂ 310.27 Higher lipophilicity due to CF₃ vs. Cl.
4-acetyl-N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide (CAS 762248-91-9) Pyrrole-2-carboxamide - Acetyl (position 4)
- 5-fluoro-2-methylphenyl
- 3,5-dimethylpyrrole
Not provided Not provided Enhanced steric bulk from pyrrole methyl groups. Fluoro group may improve bioavailability.
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1349172-90-2) Triazole-thione - Bromophenyl
- 3-chlorophenyl
- Morpholinylmethyl
Not provided Not provided Yields 75–82% in synthesis. Rigid triazole core vs. flexible pyrrole.
1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-pyridinyl)-2-methyl-α-oxo-1H-indole-3-acetamide (CAS 1006604-95-0) Indole-acetamide - 4-chlorophenylmethyl
- Methoxypyridinyl
Not provided Not provided Indole core may enhance π-π stacking vs. pyrrole.

Substituent Effects and Implications

  • Chlorophenyl vs. Trifluoromethylbenzyl (CAS 439120-91-9) :

    • The 3-chlorophenyl group in the target compound offers moderate lipophilicity (Cl: +0.71 LogP contribution) compared to the highly lipophilic trifluoromethyl group (CF₃: +1.07 LogP) . This may influence membrane permeability and metabolic stability.
    • Electron-withdrawing Cl vs. CF₃: The latter may enhance electrophilic interactions in binding pockets.
  • The 4-acetyl group could participate in hydrogen bonding, a feature absent in triazole-thione derivatives (e.g., CAS 1349172-90-2) .
  • Triazole vs. Pyrrole Cores :

    • Triazole-thiones (CAS 1349172-90-2) exhibit greater planarity and rigidity, which may enhance target selectivity but reduce solubility compared to pyrrole derivatives .

Biological Activity

4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may exhibit various biological properties, including antibacterial, antifungal, and possibly anticancer activities.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide
  • Molecular Formula : C13H12ClN2O2
  • Molecular Weight : 252.7 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide. Research indicates that compounds with similar structures demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL
Pseudomonas aeruginosa>100 µg/mL

The effectiveness against Staphylococcus aureus is particularly noteworthy, as this pathogen is known for its resistance to multiple antibiotics, making the discovery of new antibacterial agents critical .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. Studies have reported MIC values for various fungal strains:

Fungal Strain MIC (µg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound could be a candidate for further development in antifungal therapies .

The exact mechanism by which 4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrrole ring contributes to its ability to interact with bacterial and fungal cell membranes or interfere with essential metabolic pathways.

Case Studies and Research Findings

A notable study investigated the antibacterial activity of several pyrrole derivatives, including our compound of interest. The research found that modifications to the pyrrole structure significantly influenced biological activity, indicating that further chemical optimization could enhance efficacy .

Another study focused on the synthesis of related compounds and their evaluation against various pathogens, demonstrating that halogen substitutions (like chlorine) on aromatic rings could enhance antimicrobial properties .

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